1-Chroman-6-YL-ethylamine
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Overview
Description
1-Chroman-6-YL-ethylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . It is a derivative of chromane, a bicyclic organic compound that contains a benzene ring fused to a tetrahydropyran ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chroman-6-YL-ethylamine can be synthesized through various organic reactions. One common method involves the reaction of chroman derivatives with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chroman-6-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to slightly elevated temperatures.
Substitution: Halogens, alkylating agents, various solvents, and temperatures depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-6-yl-ethylamine oxides, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-Chroman-6-YL-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
1-Chroman-6-YL-ethylamine can be compared to other chromane derivatives:
Chromane: The parent compound, which lacks the ethylamine group, is less reactive and has different chemical properties.
Chromone: A related compound with a ketone group, which has different biological activities and chemical reactivity.
Chroman-2-one: Another derivative with a lactone ring, which has unique pharmacological properties.
Uniqueness: this compound is unique due to its specific structure, which combines the chromane scaffold with an ethylamine group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Comparison with Similar Compounds
- Chromane
- Chromone
- Chroman-2-one
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBMOPWNFNFERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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